3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester
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Overview
Description
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester is a chemical compound with the molecular formula C12H10BrNO3 and a molecular weight of 296.12 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate quinoline derivative and bromine source.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol and a catalyst to facilitate the bromination and esterification processes.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a different quinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and organometallic reagents for substitution reactions.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Quinolinecarboxylic acid, 6-bromo-4-hydroxy-2-phenyl-, ethyl ester can be compared with other similar compounds:
6-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has a similar structure but lacks the phenyl group, which may affect its biological activity.
8-Bromo-4-hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has the bromine atom at a different position, which can influence its reactivity and applications.
6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester:
Properties
CAS No. |
93663-73-1 |
---|---|
Molecular Formula |
C18H14BrNO3 |
Molecular Weight |
372.2 g/mol |
IUPAC Name |
ethyl 6-bromo-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO3/c1-2-23-18(22)15-16(11-6-4-3-5-7-11)20-14-9-8-12(19)10-13(14)17(15)21/h3-10H,2H2,1H3,(H,20,21) |
InChI Key |
IFFQAIXYUJSVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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